3,4-dihydro-1H-pyrano[3,4-c]pyridine
Description
Properties
IUPAC Name |
3,4-dihydro-1H-pyrano[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-3-9-5-8-6-10-4-2-7(1)8/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMMVCYABAQFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation and Propargylation Reactions
Alkylation strategies are pivotal for introducing functional groups to the pyrano[3,4-c]pyridine scaffold. A representative method involves the reaction of 5,6,7,8-tetrahydrocyclopenta[c]pyridin-3-ol derivatives with propargyl bromide under basic conditions. For instance, treatment of 8-isopropyl-3,3-dimethyl-6-hydroxy-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile with propargyl bromide in dimethylformamide (DMF) at 50°C, catalyzed by potassium carbonate (K₂CO₃), yields 8-isopropyl-3,3-dimethyl-6-(prop-2-yn-1-yloxy)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile in 87% yield . This method highlights the efficiency of propargylation for installing alkoxy substituents while preserving the fused pyran ring.
Table 1: Alkylation Reactions for Pyrano[3,4-c]Pyridine Derivatives
| Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 6-Hydroxy-3,4-dihydro-pyrano[c]pyridine | Propargyl bromide | K₂CO₃, DMF, 50°C | 87 |
| 8-Methyl-6-hydroxy-pyrano[c]pyridine | Allyl bromide | NaH, THF, 25°C | 72 |
The choice of base and solvent critically influences reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity, while milder bases like K₂CO₃ minimize side reactions such as ring-opening .
Acid-Catalyzed Cyclization with Thiourea Derivatives
Cyclization reactions under acidic conditions provide access to substituted pyrano[3,4-c]pyridines. A notable approach involves treating 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,3-dimethyl-6-thioxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine with thiourea derivatives in ethanol-hydrochloric acid (HCl/EtOH). This method achieves cyclization via nucleophilic attack at the thione sulfur, forming amino-substituted derivatives with yields up to 80% .
Table 2: Acid-Catalyzed Cyclization Yields
| Product Substituent | Reaction Time (h) | Yield (%) |
|---|---|---|
| 1-Amino-8-pyrazolyl-pyrano[c]pyridine | 4 | 80 |
| 1-Amino-6-methyl-pyrano[c]pyridine | 6 | 60 |
The HCl/EtOH system facilitates both cyclization and protonation of intermediates, stabilizing the transition state. Elevated temperatures (reflux) further accelerate ring closure .
Multicomponent Reactions Involving Meldrum’s Acid
Multicomponent reactions (MCRs) leveraging Meldrum’s acid enable rapid assembly of the pyrano[3,4-c]pyridine core. A protocol combining Meldrum’s acid, β-keto esters, and aldehydes in acetic acid at reflux delivers 3,4-dihydro-1H-pyrano[3,4-c]pyridines with substituents at positions 5 and 8. For example, reacting Meldrum’s acid with ethyl acetoacetate and benzaldehyde furnishes 5-benzoyl-8-methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine in 86% yield under microwave irradiation .
Table 3: MCR Optimization with Energy Sources
| Energy Source | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| Conventional reflux | 80 | 7 h | 72 |
| Microwave | 120 | 7 min | 86 |
| Ultrasound | 60 | 30 min | 78 |
Microwave irradiation significantly enhances reaction efficiency by promoting uniform heating and reducing decomposition .
One-Pot Synthesis Strategies
One-pot methodologies streamline synthesis by combining multiple steps without intermediate isolation. A demonstrated route involves sequential condensation and cyclization of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with amines. For instance, reacting acetamide derivatives with propylamine in ethanol under reflux, followed by acetic acid/HCl treatment, yields 3-propylamino-6-methyl-pyrano[3,4-c]pyridin-5-one in 57% yield .
Table 4: One-Pot Synthesis of Pyrano[c]Pyridinones
This approach minimizes purification steps and improves atom economy, albeit with moderate yields for bulky amines .
Non-Conventional Synthesis Methods
Non-conventional techniques, such as ultrasound- and microwave-assisted synthesis, offer greener and faster alternatives. Ultrasound irradiation (40 kHz) of a mixture containing cyanoacetamide, aldehydes, and ammonium acetate in ethanol reduces reaction times from hours to minutes. For example, 8-cyano-3,4-dihydro-1H-pyrano[3,4-c]pyridine is synthesized in 78% yield within 30 minutes, compared to 72% over 7 hours under conventional heating .
Table 5: Comparative Analysis of Energy Sources
| Parameter | Ultrasound | Microwave | Conventional |
|---|---|---|---|
| Time | 30 min | 7 min | 7 h |
| Yield (%) | 78 | 86 | 72 |
| Energy Consumption | Low | Moderate | High |
These methods align with sustainable chemistry principles by reducing solvent use and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-pyrano[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrano[3,4-c]pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine and pyran rings.
Common Reagents and Conditions
Reduction: Hydrogenation reactions typically use hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrano[3,4-c]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
3,4-Dihydro-1H-pyrano[3,4-c]pyridine serves as an important intermediate in the synthesis of complex heterocyclic compounds. Its unique structural features allow for the formation of various derivatives that can exhibit diverse biological activities depending on the substituents involved .
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Products Formed | Notes |
|---|---|---|
| Oxidation | Pyridine N-oxides | Important for synthesizing pyridine derivatives. |
| Reduction | Fully saturated pyran derivatives | Useful in modifying biological activity. |
| Substitution | Various substituted pyrano derivatives | Alters biological properties significantly. |
Biological Applications
Neuroprotective and Anti-inflammatory Properties
Research indicates that derivatives of this compound possess neuroprotective effects and can reduce inflammation. Studies have shown that some derivatives exhibit anticonvulsant properties comparable to established medications like ethosuximide and diazepam .
Case Study: Anticonvulsant Activity
A study evaluated the anticonvulsant activity of several pyrano[3,4-c]pyridine derivatives using pentylenetetrazole (PTZ) induced seizures in mice. Compounds demonstrated effective doses (ED50) ranging from 24 mg/kg to 44 mg/kg, exhibiting stronger activity than ethosuximide .
Table 2: Biological Activity of Selected Derivatives
| Compound ID | ED50 (mg/kg) | Activity Type | Comparison with Control |
|---|---|---|---|
| 3b | 24 | Anticonvulsant | More effective than ethosuximide |
| 3e | 44 | Sedative | Comparable to diazepam |
| 4b | 30 | Antianxiety | Statistically significant improvement |
Medicinal Applications
Potential Therapeutic Agents
The structural similarity of this compound to other biologically active molecules makes it a candidate for developing new therapeutic agents. Investigations into its anticancer and antiviral properties are ongoing, with promising results reported in various studies .
Table 3: Pharmacological Properties
| Property | Description |
|---|---|
| Anticancer Activity | Exhibits moderate cytotoxicity against cancer cell lines. |
| Antiviral Activity | Potential for inhibiting viral replication based on structural analysis. |
| Antidiabetic Effects | Some derivatives have shown improved insulin sensitivity in vitro. |
Industrial Applications
Material Development
In industrial settings, derivatives of this compound are utilized in developing new materials with specific electronic and optical properties. Their unique chemical structure allows for innovations in material science and engineering applications.
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-pyrano[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit enzymes such as aldose reductase, which is involved in the polyol pathway of glucose metabolism . This inhibition can lead to reduced levels of sorbitol and other metabolites, thereby exerting therapeutic effects in conditions such as diabetic complications.
Comparison with Similar Compounds
Pyrano[3,4-c]pyridine Derivatives with Triazole Moieties
Triazole-functionalized derivatives, such as 6p and 6q (from ), demonstrate how substituents influence bioactivity. These hybrids incorporate triazole rings linked to piperazine or furyl groups.
- Compound 6p : Features a 2-furyl group at position 8 and a triazole-piperazine chain at position 4. It showed slightly reduced neurotropic activity compared to simpler analogs, likely due to steric hindrance .
- Compound 6q : Contains a methyl group at position 8 and a triazole-piperazine chain. It exhibited improved synthetic yields (80%) compared to 6p, suggesting that alkyl substituents enhance reaction efficiency .
Key Data Table :
Pyrano[3,4-c]pyridine Derivatives with Pyrazole Substituents
Pyrazole-modified derivatives, such as those in and , exhibit distinct biological profiles:
- 8-(3,5-Dimethyl-1H-pyrazol-1-yl) Derivatives : These compounds demonstrated antimicrobial and antitumor activity, with X-ray analysis confirming intermolecular hydrogen bonding critical for stability .
- Tricyclic Systems: Derivatives like 3a–f () were synthesized via intramolecular cyclization, yielding fused thieno-pyrano-pyridine systems with 78–98% efficiency. These tricyclic analogs are promising for multi-target drug design .
Structural Isomers: Pyrrolo[3,4-c]pyridines
Pyrrolo[3,4-c]pyridines (–10) share a similar fused bicyclic core but replace the pyran oxygen with a pyrrole nitrogen. This alteration confers distinct electronic properties:
- Pharmacological Activities: Pyrrolo derivatives are noted for analgesic, sedative, and antidiabetic effects, with fluorescence properties enabling physiological imaging applications .
- Electronic Properties : Quantum-chemical studies of 4-hydroxy-1H-pyrrolo[3,4-c]pyridine derivatives reveal large Stokes shifts and high photostability, making them suitable for optoelectronic devices .
Pyrazolo[3,4-c]pyridines
Pyrazolo[3,4-c]pyridines () feature a pyrazole ring fused to pyridine. These compounds are synthesized via selective halogenation and functionalization, enabling library diversification. Unlike pyrano derivatives, their reactivity is driven by nitrogen-rich moieties, favoring applications in kinase inhibition .
Natural and Industrial Derivatives
- Oliveramine: A dimeric alkaloid isolated from Fagraea fragrans, containing two pyrano[3,4-c]pyridine units. Its natural occurrence highlights the scaffold’s biological relevance .
- Industrial Availability: 3,4-Dihydro-1H-pyrano[3,4-c]pyridine hydrochloride is commercially available in bulk, emphasizing its industrial utility in drug intermediate synthesis .
Biological Activity
3,4-Dihydro-1H-pyrano[3,4-c]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the pyrano[3,4-c]pyridine family, characterized by a fused pyran and pyridine ring system. Its structure allows for various substitutions that can significantly influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably:
- Enzyme Inhibition : Some derivatives inhibit aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. This inhibition may have implications in diabetic complications .
- Neuroprotective Effects : Research indicates potential neuroprotective and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases .
Neurotropic Activity
Studies have demonstrated that derivatives of this compound exhibit significant neurotropic effects. In one study, the anticonvulsant activity was assessed using pentylenetetrazole (PTZ) and maximal electroshock seizures (MES) tests. Results showed that certain compounds had effective doses (ED50) ranging from 24 mg/kg to 44 mg/kg and were more active than ethosuximide but less so than diazepam .
Antitumor Activity
The compound has shown promise in anticancer research. Derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, a study reported that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cells .
Antimicrobial Properties
Some studies suggest that derivatives of this compound can act as efflux pump inhibitors in Gram-negative bacteria, enhancing the efficacy of existing antibiotics . This property is crucial in combating antibiotic resistance.
Study on Neurotropic Activity
In a recent study examining the neurotropic activity of pyrano[3,4-c]pyridine derivatives:
- Methodology : The anticonvulsant effects were assessed through animal models using PTZ-induced seizures.
- Findings : Certain compounds demonstrated significant anticonvulsant properties with minimal side effects compared to standard treatments .
Anticancer Research
Another study focused on the cytotoxic effects of this compound derivatives:
- Cell Lines Tested : Various human cancer cell lines were evaluated.
- Results : The most active compounds showed IC50 values ranging from 0.031 to 0.036 µM against specific cancer targets .
Data Tables
| Biological Activity | Tested Compounds | ED50/IC50 Values | Remarks |
|---|---|---|---|
| Anticonvulsant | Various derivatives | 24 - 44 mg/kg | More active than ethosuximide |
| Antitumor | Selected derivatives | 0.031 - 0.036 µM | Effective against cancer cell lines |
| Antimicrobial | Efflux pump inhibitors | Varies | Enhances antibiotic efficacy |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,4-dihydro-1H-pyrano[3,4-c]pyridine derivatives?
- Methodological Answer : The synthesis typically involves multi-step pathways, including Smiles rearrangements, alkylation, and cyclization reactions. For example, derivatives like 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,3-dimethyl-6-thioxo-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile are synthesized via Smiles rearrangement using thiourea intermediates, followed by alkylation with bromoethanol or phenethylthio groups . Cyclization steps often employ sodium ethoxide to achieve tricyclic systems with yields up to 98% .
Q. How are structural elucidation techniques applied to characterize pyrano[3,4-c]pyridine derivatives?
- Methodological Answer : Techniques such as -NMR, -NMR, LCMS/MS, and IR spectroscopy are critical. For instance, a dimeric alkaloid from Fagraea fragrans bark was characterized using NMR and LCMS/MS to confirm its IUPAC name and molecular formula (CHON) . IR spectroscopy (e.g., C=O stretches at 1651 cm) helps identify functional groups like carbonyls in derivatives such as 6-{4-[(4-{[(5-cyano-3,3,8-trimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)acetyl]piperazin-1-yl}-1-ethyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile .
Q. What natural sources produce this compound alkaloids?
- Methodological Answer : These compounds are isolated from plants like Fagraea fragrans and Alstonia undulata. Extraction involves chromatographic techniques (e.g., column chromatography) followed by spectral validation. For example, gentianine (3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one) was identified in Gentiana lutea using UV, IR, and mass spectrometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for neurotropic derivatives?
- Methodological Answer : Systematic substituent variation and in vivo behavioral models (e.g., forced swim tests, open-field assays) are employed. For instance, replacing a thioalkyl group with a morpholino moiety in MBX2319 enhanced efflux pump inhibition but reduced neurotropic activity, highlighting the need for balanced lipophilicity and steric effects . Statistical tools like multivariate regression analysis can correlate substituent electronic parameters (e.g., Hammett constants) with activity trends .
Q. What experimental designs are optimal for evaluating efflux pump inhibition (EPI) in Gram-negative bacteria?
- Methodological Answer : Use checkerboard assays to determine minimum inhibitory concentration (MIC) reductions in combination with antibiotics. MBX2319, a pyrano[3,4-c]pyridine derivative, showed synergy with ciprofloxacin against E. coli by targeting AcrB-TolC efflux pumps. Controls should include known EPIs like PAβN and NMP to validate assay conditions .
Q. How can molecular docking studies explain the neurotropic activity of pyrano[3,4-c]pyridine derivatives?
- Methodological Answer : Docking against targets like acetylcholinesterase (AChE) or NMDA receptors using software such as AutoDock Vina. For example, derivatives with pyrazol-1-yl substituents showed higher binding affinity to AChE (ΔG = -9.2 kcal/mol) due to π-π stacking with Trp86 residues. MD simulations (100 ns) further validate stability of ligand-receptor complexes .
Q. What strategies optimize synthetic yields of tricyclic pyrano[3,4-c]pyridine systems?
- Methodological Answer : Optimize cyclization conditions (e.g., solvent polarity, base strength). Sodium ethoxide in ethanol at 80°C achieved 85–98% yields for pyrano[4,3-d]thieno[2,3-b]pyridines. One-pot reactions combining alkylation and cyclization reduce intermediate isolation steps .
Q. How do computational models predict pharmacokinetic properties of this compound derivatives?
- Methodological Answer : Use QSAR models and ADMET predictors (e.g., SwissADME). Substituents like cyano groups improve LogP (2.1–3.5) and BBB permeability, while morpholino groups reduce hepatic toxicity (CYP3A4 inhibition < 30%) .
Data Contradiction Analysis
Q. Why do some pyrano[3,4-c]pyridine derivatives show divergent activity in efflux pump inhibition vs. neurotropic assays?
- Methodological Answer : Conflicting data arise from target selectivity. MBX2319’s phenethylthio group enhances EPI activity by interacting with AcrB hydrophobic pockets but may sterically hinder CNS penetration. Comparative molecular field analysis (CoMFA) can map 3D pharmacophores to prioritize substituents for dual activity .
Key Research Findings Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
